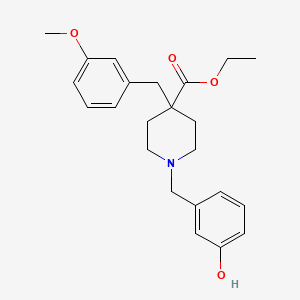![molecular formula C19H21NO5 B4653716 methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B4653716.png)
methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate
Vue d'ensemble
Description
Methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate is a chemical compound used in scientific research for its potential pharmacological properties. This compound is also known as GW501516, and it belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists.
Mécanisme D'action
Methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate activates PPARδ by binding to its ligand-binding domain. This leads to the activation of several downstream signaling pathways, including the upregulation of genes involved in lipid metabolism, glucose uptake, and energy expenditure. PPARδ activation also leads to the inhibition of inflammatory pathways, which can contribute to the development of metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can improve insulin sensitivity, reduce plasma triglyceride levels, and increase HDL cholesterol levels. It can also increase energy expenditure and improve exercise performance. Additionally, this compound has been shown to have anti-inflammatory effects, which can contribute to the prevention of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which makes it useful for studying the role of PPARδ in metabolism and inflammation. Additionally, this compound has good bioavailability and pharmacokinetics, which makes it useful for in vivo studies. However, this compound also has some limitations. It has been shown to cause cancer in animal studies, which raises concerns about its safety for human use. Additionally, this compound has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects.
Orientations Futures
There are several future directions for the study of methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate. One direction is to investigate its potential therapeutic uses for metabolic disorders such as type 2 diabetes and dyslipidemia. Another direction is to study its effects on exercise performance and endurance. Additionally, further research is needed to determine the safety of this compound for human use and to develop safer PPARδ agonists with similar pharmacological properties.
Applications De Recherche Scientifique
Methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate has been extensively studied for its potential pharmacological properties. It has been shown to activate PPARδ, which plays a crucial role in lipid metabolism, glucose homeostasis, and inflammation. Several studies have demonstrated that PPARδ agonists like this compound can improve insulin sensitivity, reduce plasma triglyceride levels, and increase high-density lipoprotein (HDL) cholesterol levels.
Propriétés
IUPAC Name |
methyl 4-[2-(2-methoxyphenoxy)butanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-4-15(25-17-8-6-5-7-16(17)23-2)18(21)20-14-11-9-13(10-12-14)19(22)24-3/h5-12,15H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMJWHRWPQJVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylbenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-1-amine hydrochloride](/img/structure/B4653638.png)

![2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4653669.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-butylpyrrolidin-2-one](/img/structure/B4653677.png)
![3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide](/img/structure/B4653689.png)
![3,5-bis(difluoromethyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4653701.png)
![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4653707.png)

![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4653722.png)
![methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653729.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4653730.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4653734.png)
![4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine](/img/structure/B4653739.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4653759.png)